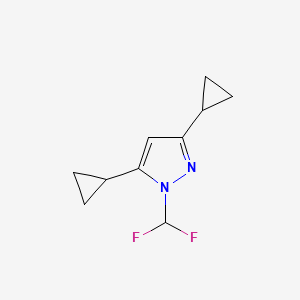

3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dicyclopropyl-1-(difluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-10(12)14-9(7-3-4-7)5-8(13-14)6-1-2-6/h5-7,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLCZXNUYYWBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C(F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

- Starting materials: Hydrazines and 1,3-diketones or β-ketoesters bearing cyclopropyl groups.

- Reaction conditions: Typically, the cyclization is performed under acidic or neutral conditions with heating to promote ring closure.

- Example: A diketone with cyclopropyl groups at the α-positions reacts with hydrazine hydrate or substituted hydrazines to form the pyrazole ring bearing cyclopropyl substituents at positions 3 and 5.

Introduction of Cyclopropyl Groups

- Cyclopropyl substituents are introduced either by:

- Using cyclopropyl-substituted diketones as starting materials, which directly incorporate the cyclopropyl groups during pyrazole formation.

- Alkylation of preformed pyrazoles at the 3 and 5 positions with cyclopropyl halides under basic conditions, though this is less common due to regioselectivity challenges.

Difluoromethylation of the Pyrazole Nitrogen

- The difluoromethyl group (-CF2H) is introduced at the N-1 position through specialized difluoromethylating reagents.

- Common reagents include:

- Difluoromethyl halides (e.g., bromodifluoromethane) in the presence of bases.

- Difluoromethyl sulfonium salts or difluoromethylated hypervalent iodine reagents .

- Reaction conditions are optimized to achieve selective N-difluoromethylation without affecting other functional groups.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile, at mild temperatures.

Representative Synthetic Route (Based on Related Pyrazole Derivatives)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropyl diketone synthesis | Cyclopropanation of α,β-unsaturated ketones using Simmons–Smith reagent or diazomethane derivatives | Cyclopropyl-substituted diketone intermediate |

| 2 | Pyrazole ring formation | Condensation of cyclopropyl diketone with hydrazine hydrate, reflux in ethanol or toluene | Formation of 3,5-dicyclopropyl-1H-pyrazole |

| 3 | Difluoromethylation | Reaction with difluoromethylating agent (e.g., bromodifluoromethane) and base (e.g., triethylamine) in DMF | Formation of this compound |

Research Findings and Optimization

- Yield and Purity: Optimization of reaction temperature, solvent choice, and reagent stoichiometry is crucial to maximize yield and purity. For example, difluoromethylation yields improve when carried out under inert atmosphere to prevent side reactions.

- Catalysts: Use of copper or palladium catalysts has been reported in related difluoromethylation reactions to enhance selectivity and efficiency.

- Reaction Time: Typically ranges from several hours to overnight depending on the step; prolonged reaction times may lead to decomposition.

- Isolation: The final compound is usually purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.

Comparative Table of Preparation Methods

| Method Component | Approach | Advantages | Limitations |

|---|---|---|---|

| Pyrazole formation | Hydrazine + cyclopropyl diketone | Straightforward, high regioselectivity | Requires preparation of cyclopropyl diketone |

| Cyclopropyl introduction | Use of cyclopropyl-substituted diketones | Direct incorporation, fewer steps | Synthesis of diketone may be complex |

| Difluoromethylation | Difluoromethyl halides + base | Selective N-difluoromethylation | Sensitive reagents, requires inert atmosphere |

| Catalysis | Copper or palladium catalysis | Improved yields and selectivity | Cost and complexity of catalyst handling |

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyclopropyl-1-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3,5-Dicyclopropyl-1-(difluoromethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

(a) Cyclopropyl vs. Aromatic Substituents

- Reported molecular weight: ~220 g/mol (estimated).

- 3,5-Dicyclopropyl analog: Cyclopropyl groups reduce molecular weight (~212 g/mol) and enhance solubility in nonpolar solvents due to their smaller size and non-aromatic character.

(b) Fluorinated vs. Non-Fluorinated Groups

(a) Cytotoxicity and Antioxidant Effects

- 3,5-Diphenyl-1H-pyrazole (): Exhibited moderate cytotoxicity in MTT assays (IC₅₀ ~50 µM) and pro-oxidant effects (TOS/TAC ratio: 2.1).

- 1,5-Disubstituted Pyrazole-3-amine derivatives (): Demonstrated anti-inflammatory activity (IC₅₀ ~10 µM for COX-2 inhibition) but higher cytotoxicity (IC₅₀ ~25 µM).

- 3,5-Dicyclopropyl-1-(difluoromethyl)-1H-pyrazole : Predicted lower cytotoxicity due to reduced aromaticity and steric shielding of the difluoromethyl group.

(b) Anti-Inflammatory and Analgesic Potential

- 1-(2-Aminopropyl)-3,5-diphenyl-1H-pyrazoles (): Showed significant anti-inflammatory activity (ED₅₀ ~15 mg/kg in rat models) but weak analgesic effects.

- Difluoromethyl analog : Theoretical modeling suggests enhanced binding to cyclooxygenase (COX) enzymes due to fluorine-mediated electrostatic interactions .

Data Table: Key Properties of Selected Pyrazole Derivatives

Biological Activity

3,5-Dicyclopropyl-1-(difluoromethyl)-1H-pyrazole (CAS No. 2098016-34-1) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Two cyclopropyl groups at positions 3 and 5 on the pyrazole ring.

- A difluoromethyl group at position 1.

This specific arrangement contributes to its biological properties and potential interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may act as an inhibitor or modulator of key biochemical pathways, which can lead to therapeutic effects in various disease models.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. A notable study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, revealing promising results in combination with conventional chemotherapy agents like doxorubicin .

Antifungal Properties

In vitro studies have demonstrated that pyrazole derivatives possess antifungal activity against various phytopathogenic fungi. For example, a series of difluoromethyl-substituted pyrazoles were synthesized and tested for their efficacy against fungal strains, showing moderate to excellent inhibition rates . This suggests potential applications in agricultural settings as fungicides.

Anti-inflammatory Effects

Pyrazole compounds have also been investigated for their anti-inflammatory properties. One study highlighted the ability of certain pyrazoles to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This activity points towards their potential use in treating inflammatory diseases.

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves cyclopropanation of pyrazole precursors via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling. For example, cyclopropyl groups can be introduced using cyclopropane carboxaldehyde derivatives under basic conditions. The difluoromethyl group is often added via nucleophilic substitution using ClCF₂H or electrophilic fluorinating agents like Selectfluor™. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (0–80°C), and catalysts (e.g., Pd(OAc)₂ for coupling reactions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR is critical for confirming the difluoromethyl group (δ ≈ -80 to -100 ppm). ¹H/¹³C NMR identifies cyclopropyl protons (δ ≈ 0.5–2.0 ppm) and aromatic protons.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, similar pyrazole derivatives have been resolved with R-factors < 0.05, confirming bond lengths (C–N: ~1.34 Å) and dihedral angles between substituents .

Q. How does the steric bulk of cyclopropyl groups affect the compound’s reactivity in cross-coupling reactions?

- Methodology : Cyclopropyl groups introduce steric hindrance, slowing down Suzuki-Miyaura couplings. Optimization requires bulky ligands (e.g., BippyPhos or XPhos) and elevated temperatures (80–100°C). Comparative studies with non-cyclopropyl analogs show reduced yields (~40% vs. ~70%) under identical conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions of this pyrazole derivative?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution. For 3,5-dicyclopropyl-pyrazoles, the C4 position is most electrophilic due to electron-withdrawing cyclopropyl groups. Validation involves comparing computed Fukui indices with experimental halogenation outcomes (e.g., bromination at C4 vs. C2) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodology : Discrepancies often arise from dynamic processes (e.g., ring puckering in cyclopropyl groups). Variable-temperature NMR (-40°C to 25°C) can detect conformational changes. Single-crystal X-ray structures (using SHELXL) provide static snapshots, while solid-state NMR (¹³C CP/MAS) bridges dynamic and static data .

Q. How does the difluoromethyl group influence biological activity compared to non-fluorinated analogs?

- Methodology : In vitro assays (e.g., enzyme inhibition or cytotoxicity) compare fluorinated vs. non-fluorinated derivatives. For example, difluoromethyl groups enhance metabolic stability by resisting oxidative degradation (t₁/₂ > 24 h in microsomal assays vs. <6 h for CH₃ analogs). Fluorine’s electronegativity also modulates binding affinity to hydrophobic enzyme pockets .

Q. What are the challenges in scaling up multi-step syntheses of this compound while maintaining enantiomeric purity?

- Methodology : Asymmetric synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen). Critical steps include monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and minimizing racemization during cyclopropanation (pH control, low temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.